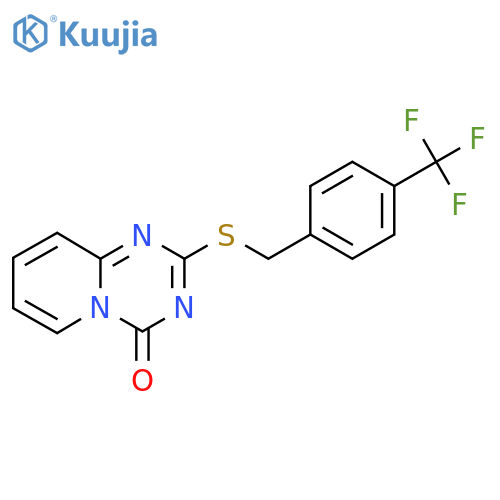

Cas no 896331-13-8 (2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one)

2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one 化学的及び物理的性質

名前と識別子

-

- 2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one

- 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

- 896331-13-8

- AKOS024658834

- 2-((4-(trifluoromethyl)benzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

- F2543-0110

- 2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

-

- インチ: 1S/C15H10F3N3OS/c16-15(17,18)11-6-4-10(5-7-11)9-23-13-19-12-3-1-2-8-21(12)14(22)20-13/h1-8H,9H2

- InChIKey: DKXWKVAZRPLCKG-UHFFFAOYSA-N

- SMILES: S(C1=NC(N2C=CC=CC2=N1)=O)CC1C=CC(C(F)(F)F)=CC=1

計算された属性

- 精确分子量: 337.04966761g/mol

- 同位素质量: 337.04966761g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 23

- 回転可能化学結合数: 3

- 複雑さ: 602

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.3Ų

- XLogP3: 3.5

2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2543-0110-20mg |

2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |

896331-13-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2543-0110-5mg |

2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |

896331-13-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2543-0110-30mg |

2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |

896331-13-8 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2543-0110-40mg |

2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |

896331-13-8 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2543-0110-75mg |

2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |

896331-13-8 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2543-0110-4mg |

2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |

896331-13-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2543-0110-100mg |

2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |

896331-13-8 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2543-0110-20μmol |

2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |

896331-13-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2543-0110-2mg |

2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |

896331-13-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2543-0110-50mg |

2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |

896331-13-8 | 90%+ | 50mg |

$160.0 | 2023-05-16 |

2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one 関連文献

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-oneに関する追加情報

Introduction to 2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one (CAS No: 896331-13-8)

2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 896331-13-8, belongs to a class of molecules known for their potential in drug discovery and development. The presence of a trifluoromethyl group in its structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for designing novel bioactive molecules.

The chemical structure of this compound features a pyridazine core adorned with various functional groups that enhance its pharmacological relevance. Specifically, the 4-(trifluoromethyl)phenylmethyl}sulfanyl moiety contributes to its binding affinity and selectivity towards biological targets. This feature is particularly crucial in the development of drugs that require high specificity to minimize off-target effects and improve therapeutic efficacy.

In recent years, there has been a surge in research focused on the synthesis and application of trifluoromethyl-substituted compounds. The trifluoromethyl group is well-known for its ability to modulate metabolic stability, lipophilicity, and binding interactions with biological receptors. These properties make it an attractive moiety for medicinal chemists aiming to develop next-generation pharmaceuticals. The incorporation of this group into the pyrido1,2-a1,3,5triazin-4-one framework of our compound suggests promising avenues for further exploration.

The synthesis of 2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for subsequent pharmacological studies. The use of modern techniques such as transition metal catalysis and flow chemistry has facilitated the efficient preparation of this complex molecule.

The pharmacological potential of this compound has been explored in several preclinical studies. Researchers have been particularly interested in its interaction with enzymes and receptors involved in various disease pathways. Preliminary findings indicate that it exhibits inhibitory activity against certain kinases and other therapeutic targets relevant to cancer and inflammatory disorders. These results are encouraging and warrant further investigation into its mechanism of action and potential clinical applications.

The structural motif of 2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one also suggests potential applications in the development of antimicrobial agents. The combination of the pyridazine core with the sulfanyl group creates a scaffold that can interact with bacterial enzymes and disrupt essential metabolic pathways. This makes it a promising candidate for combating drug-resistant strains of bacteria, a growing concern in global healthcare.

In addition to its biological activities, this compound also exhibits interesting physicochemical properties that make it suitable for formulation into various drug delivery systems. Its solubility profile and stability under different conditions have been carefully evaluated to ensure compatibility with standard pharmaceutical manufacturing processes. These attributes are critical for developing formulations that enhance bioavailability and patient compliance.

The role of computational chemistry in the study of 2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one cannot be overstated. Molecular modeling techniques have been utilized to predict binding affinities and optimize lead structures before experimental synthesis. These computational approaches have significantly reduced the time and resources required for drug discovery by allowing researchers to virtually screen large libraries of compounds.

The future prospects for this compound are promising. Ongoing research aims to further refine its chemical structure to enhance its pharmacological properties while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical trials and eventually into marketable therapies.

In conclusion, 2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one represents a significant advancement in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities position it as a valuable candidate for further therapeutic development. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing some of the most pressing challenges in modern medicine.

896331-13-8 (2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4H-pyrido1,2-a1,3,5triazin-4-one) Related Products

- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))

- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)

- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)

- 52570-06-6(2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide)

- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)

- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)

- 1804462-20-1(Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate)

- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)

- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)

- 54646-75-2(1-Bromo-8-phenyloctane)